N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)propionamide
Description
N-(2-(3-Methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)propionamide is a heterocyclic compound featuring a benzo[c][1,2,5]thiadiazole core modified with a methyl group at position 3, sulfone (dioxido) groups at position 2, and an ethylpropionamide side chain.
Properties
IUPAC Name |
N-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3S/c1-3-12(16)13-8-9-15-11-7-5-4-6-10(11)14(2)19(15,17)18/h4-7H,3,8-9H2,1-2H3,(H,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYNNDXIXFHRVKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCCN1C2=CC=CC=C2N(S1(=O)=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)propionamide typically involves multi-step organic reactions. Key steps include:
Formation of the Benzo[c][1,2,5]thiadiazole Core: : Utilizing common aromatic compounds and introducing functional groups via electrophilic substitution reactions.
Alkylation: : Introduction of the ethyl group using reagents like ethyl halides under basic conditions.
Amidation: : The final step involves forming the propionamide group, often using amine derivatives and acyl chlorides.
Industrial Production Methods: : Large-scale production may utilize similar steps with optimizations for yield and efficiency, such as using continuous flow reactors and automated synthesis platforms to manage reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions: : This compound undergoes several types of reactions, including:
Oxidation: : Often yielding sulfoxides or sulfones when treated with strong oxidizing agents.
Reduction: : Potentially producing thiols or thioethers under reductive conditions.
Substitution: : Electrophilic and nucleophilic substitutions on the aromatic ring.
Common Reagents and Conditions: : These reactions employ a variety of reagents, such as:
Oxidizing Agents: : Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Major Products Formed: : The major products depend on the specific reaction but generally involve modified versions of the benzo[c][1,2,5]thiadiazole core with new functional groups or altered oxidation states.
Scientific Research Applications
N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)propionamide is widely utilized in various research domains:
Chemistry: : As a reagent for synthesizing novel heterocyclic compounds.
Biology: : Investigated for its interactions with biological macromolecules, providing insights into enzyme inhibition and receptor binding.
Industry: : Utilized in the development of advanced materials, including polymers and dyes, owing to its stable and reactive nature.
Mechanism of Action
The compound's mechanism of action involves its interaction with specific molecular targets. Key pathways include:
Enzyme Inhibition: : Binding to the active sites of enzymes, inhibiting their catalytic activities.
Receptor Binding: : Modulating biological pathways by interacting with cell surface or intracellular receptors.
Pathways Involved: : Depending on the application, it may influence signaling pathways, metabolic processes, or gene expression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The benzo[c][1,2,5]thiadiazole scaffold is prevalent in agrochemicals and pharmaceuticals. Below is a comparative analysis with structurally related compounds:
Table 1: Structural and Functional Comparison
Key Findings
Structural Modifications and Bioactivity
- The target compound ’s 3-methyl and dioxido groups may improve metabolic stability compared to halogenated analogs (e.g., the 5-chloro derivative in ), which are prone to nitroso-related toxicity.
- The herbicidal compound in leverages fluorine and trifluoromethyl groups for enhanced lipophilicity, enabling effective dispersion in oil-based formulations.
Safety and Regulatory Considerations Nitroso-containing analogs (e.g., ) face strict EMA regulations due to genotoxicity risks, whereas the target compound’s lack of nitroso groups may mitigate such concerns.
Synthetic Pathways While direct synthesis data for the target compound is unavailable, methods for analogous benzo[c][1,2,5]thiadiazoles (e.g., hydrazine-carbothioamide derivatives in ) involve refluxing precursors in polar solvents like 2-propanol, yielding products via precipitation and recrystallization.
Biological Activity
N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)propionamide is a complex organic compound belonging to the thiadiazole family. Its unique structure combines a propionamide group with a benzo[c][1,2,5]thiadiazole core, positioning it as a significant subject for biological research due to its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 438.5 g/mol. The compound features a five-membered heterocyclic ring containing sulfur and nitrogen atoms, which is characteristic of thiadiazoles.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 438.5 g/mol |
| Structure | Thiadiazole derivative |
Research indicates that this compound exhibits various biological activities through its interaction with biological macromolecules. Preliminary studies suggest that it may act as an enzyme inhibitor and could potentially modulate receptor activity.
- Enzyme Inhibition : The compound has shown promise in inhibiting specific enzymes related to inflammatory pathways and metabolic processes. For instance, it has been associated with the inhibition of Fatty Acid Amide Hydrolase (FAAH), an enzyme involved in the degradation of endogenous fatty acid ethanolamides (FAEAs), which play critical roles in pain and inflammation regulation.
- Anticancer Potential : In vitro studies have demonstrated that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. Notably, compounds similar to this compound have shown IC50 values in the range of 1.95–4.24 μM against thymidylate synthase (TS), an essential enzyme for DNA synthesis .
Case Studies
Several case studies have explored the biological implications of compounds related to this compound:
- Study on Antiparasitic Activity : A study evaluated derivatives of thiadiazoles for their antiparasitic properties against Plasmodium falciparum and Schistosoma mansoni. While no significant activity was observed against P. falciparum, notable antischistosomal potencies were recorded .
- Antimicrobial Activity : Research has also indicated that certain derivatives exhibit antimicrobial properties against common pathogens such as Escherichia coli and Staphylococcus aureus, highlighting their potential in developing new antimicrobial agents .
Q & A
Q. What are the key synthetic steps and optimal reaction conditions for preparing N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)propionamide?
- Methodological Answer : Synthesis typically involves multi-step organic reactions:
- Step 1 : Construction of the thiadiazole core via cyclization of sulfonamide precursors under reflux conditions.
- Step 2 : Amidation or alkylation to introduce the ethylpropionamide side chain, often using coupling agents like EDC/HOBt in polar aprotic solvents (e.g., DMF, dichloromethane).
- Key Conditions : Temperature control (60–100°C), anhydrous solvents, and catalysts (e.g., DMAP for amidation).
- Monitoring : Reaction progress is tracked via TLC (silica gel, chloroform:methanol 9:1) or HPLC (C18 column, acetonitrile/water gradient) .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm proton and carbon environments (e.g., δ 1.2–1.4 ppm for propionamide methyl groups) .
- Infrared Spectroscopy (IR) : Peaks at ~1650 cm (amide C=O) and ~1350 cm (sulfone S=O) .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular ion ([M+H]) and fragmentation patterns .
- HPLC Purity Analysis : ≥95% purity using reverse-phase columns with UV detection at 254 nm .
Q. What common chemical reactions does this compound undergo, and how are they monitored?
- Methodological Answer :
- Hydrolysis : Acidic/basic conditions cleave the amide bond, yielding propionic acid and the thiadiazole-ethylamine intermediate. Monitor via pH titration and TLC .
- Substitution Reactions : Thiadiazole sulfone groups may undergo nucleophilic aromatic substitution with amines or thiols. Track using H NMR shifts in the aromatic region .
- Coupling Reactions : Amide bond formation with carboxylic acids using DCC/DMAP. Confirm via IR loss of -COOH peak .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and predict reactivity of this compound?
- Methodological Answer :
- Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways (e.g., transition states for cyclization). Software: Gaussian or ORCA .
- Machine Learning : Train models on existing thiadiazole reaction datasets to predict optimal solvents/catalysts. Tools: RDKit or PyTorch .
- Reaction Path Screening : Combine computational predictions with high-throughput experimentation to validate yields .
Q. How do electronic effects of substituents influence reactivity and biological activity?
- Methodological Answer :
- Electron-Donating Groups (e.g., -OCH) : Increase electron density on the thiadiazole ring, enhancing nucleophilic substitution rates. Quantify via Hammett σ values in kinetic studies .
- Electron-Withdrawing Groups (e.g., -CF) : Stabilize intermediates in enzyme inhibition assays (e.g., FAAH inhibition). Compare IC values across analogs .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Orthogonal Assays : Validate enzyme inhibition (e.g., FAAH) using fluorescence-based and radiometric assays to rule out assay-specific artifacts .
- Structural-Activity Relationship (SAR) : Synthesize analogs with systematic substituent variations (e.g., -CH, -Cl) to identify critical functional groups .
- Metabolic Stability Testing : Use liver microsomes to assess if discrepancies arise from differential metabolism .
Q. How does the thiadiazole ring’s conformation affect interactions with biological targets?
- Methodological Answer :
- X-Ray Crystallography : Resolve co-crystal structures with target proteins (e.g., kinases) to identify π-π stacking or hydrogen-bonding interactions .
- Molecular Dynamics (MD) Simulations : Simulate binding poses in explicit solvent (e.g., GROMACS) to assess conformational flexibility .
Q. What challenges arise in scaling up synthesis, and how can they be addressed?
- Methodological Answer :
- Continuous Flow Reactors : Improve heat/mass transfer for exothermic steps (e.g., cyclization). Optimize residence time and solvent flow rates .
- Byproduct Mitigation : Use inline IR or PAT (Process Analytical Technology) to monitor impurities in real-time .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
